![molecular formula C10H21F3O3SSi B042459 Triisopropylsilyl trifluoromethanesulfonate CAS No. 80522-42-5](/img/structure/B42459.png)
Triisopropylsilyl trifluoromethanesulfonate
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Overview
Description
Triisopropylsilyl trifluoromethanesulfonate, also known as TIPS triflate, is a chemical compound with the linear formula CF3SO3Si[CH(CH3)2]3 . It has a molecular weight of 306.42 .
Synthesis Analysis
Triisopropylsilyl trifluoromethanesulfonate is used as a reagent for the introduction of the triisopropylsilyl (TIPS) group in organic synthesis . It plays a role in the synthesis of 2-substituted benzothiopyran-4-ones and silyloxy acetylenes .Molecular Structure Analysis
The molecular structure of Triisopropylsilyl trifluoromethanesulfonate is represented by the SMILES stringCC(C)Si(=O)C(F)(F)F)(C(C)C)C(C)C
. Chemical Reactions Analysis
While specific chemical reactions involving Triisopropylsilyl trifluoromethanesulfonate are not detailed in the search results, it is known to be used in the synthesis of silyloxy acetylenes .Physical And Chemical Properties Analysis
Triisopropylsilyl trifluoromethanesulfonate is a liquid at 20°C . It has a refractive index of 1.415 at 20°C and a boiling point of 45-46 °C at 0.03 mmHg . Its density is 1.14 g/mL at 25 °C .Scientific Research Applications
TIPS triflate is used as a reagent for the introduction of the triisopropylsilyl (TIPS) group in organic synthesis . This group is often used in the protection of alcohols and other functional groups during synthesis.
Synthesis of 2-Substituted Benzothiopyran-4-Ones
TIPS triflate plays a crucial role in the synthesis of 2-substituted benzothiopyran-4-ones . These compounds are important intermediates in the synthesis of various pharmaceuticals.
Synthesis of Silyloxy Acetylenes
TIPS triflate is involved in the synthesis of silyloxy acetylenes . These compounds are useful in the synthesis of various natural products and pharmaceuticals.
Protection of Primary Amines
As a protecting group in organic synthesis, TIPS triflate is utilized especially for the protection of primary amines . This allows for selective reactions to occur at other sites in the molecule.
Role in Takahashi Taxol Total Synthesis
TIPS triflate plays an important role in the Takahashi Taxol total synthesis . Taxol is a complex natural product with potent anticancer activity.
Use in Chemical Glycosylation Reactions
TIPS triflate is used in chemical glycosylation reactions . This process is important in the synthesis of complex carbohydrates, which have numerous biological roles.
Safety And Hazards
Triisopropylsilyl trifluoromethanesulfonate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray, and protective measures such as wearing gloves and eye protection are recommended . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
tri(propan-2-yl)silyl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCZOXMCGQVDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F3O3SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369150 |
Source
|
Record name | Triisopropylsilyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylsilyl trifluoromethanesulfonate | |
CAS RN |
80522-42-5 |
Source
|
Record name | Triisopropylsilyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopropylsilyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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